molecular formula C13H15NO4S B14389717 Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate CAS No. 88357-27-1

Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate

Cat. No.: B14389717
CAS No.: 88357-27-1
M. Wt: 281.33 g/mol
InChI Key: FQSYZGMPVWTBDC-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate is a complex organic compound that features a nitroalkene group attached to a phenyl ring, which is further connected to a sulfanyl group and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate typically involves a multi-step process. One common method includes the Henry reaction (or nitroaldol reaction) where benzaldehyde reacts with nitroethane in the presence of a basic catalyst to form phenyl-2-nitropropene . This intermediate can then undergo further reactions to introduce the sulfanyl and propanoate groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminium hydride (LAH), sodium borohydride, isopropyl alcohol, tetrahydrofuran.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitroalkenes on biological systems.

    Medicine: Could be explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate is unique due to the presence of both a nitroalkene and a sulfanyl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

88357-27-1

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

methyl 3-[4-(2-nitroprop-1-enyl)phenyl]sulfanylpropanoate

InChI

InChI=1S/C13H15NO4S/c1-10(14(16)17)9-11-3-5-12(6-4-11)19-8-7-13(15)18-2/h3-6,9H,7-8H2,1-2H3

InChI Key

FQSYZGMPVWTBDC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)SCCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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